Cas no 2228765-12-4 (3-(1H-1,2,4-triazol-3-yl)oxolane-2,5-dione)

3-(1H-1,2,4-triazol-3-yl)oxolane-2,5-dione 化学的及び物理的性質
名前と識別子
-
- 3-(1H-1,2,4-triazol-3-yl)oxolane-2,5-dione
- 2228765-12-4
- EN300-1811310
-
- インチ: 1S/C6H5N3O3/c10-4-1-3(6(11)12-4)5-7-2-8-9-5/h2-3H,1H2,(H,7,8,9)
- InChIKey: BQCBDRDVNYOJQM-UHFFFAOYSA-N
- ほほえんだ: O1C(CC(C1=O)C1=NC=NN1)=O
計算された属性
- せいみつぶんしりょう: 167.03309103g/mol
- どういたいしつりょう: 167.03309103g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 230
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.7
- トポロジー分子極性表面積: 84.9Ų
3-(1H-1,2,4-triazol-3-yl)oxolane-2,5-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1811310-0.1g |
3-(1H-1,2,4-triazol-3-yl)oxolane-2,5-dione |
2228765-12-4 | 0.1g |
$1244.0 | 2023-09-19 | ||
Enamine | EN300-1811310-2.5g |
3-(1H-1,2,4-triazol-3-yl)oxolane-2,5-dione |
2228765-12-4 | 2.5g |
$2771.0 | 2023-09-19 | ||
Enamine | EN300-1811310-10g |
3-(1H-1,2,4-triazol-3-yl)oxolane-2,5-dione |
2228765-12-4 | 10g |
$6082.0 | 2023-09-19 | ||
Enamine | EN300-1811310-0.25g |
3-(1H-1,2,4-triazol-3-yl)oxolane-2,5-dione |
2228765-12-4 | 0.25g |
$1300.0 | 2023-09-19 | ||
Enamine | EN300-1811310-5.0g |
3-(1H-1,2,4-triazol-3-yl)oxolane-2,5-dione |
2228765-12-4 | 5g |
$4102.0 | 2023-06-03 | ||
Enamine | EN300-1811310-0.5g |
3-(1H-1,2,4-triazol-3-yl)oxolane-2,5-dione |
2228765-12-4 | 0.5g |
$1357.0 | 2023-09-19 | ||
Enamine | EN300-1811310-1g |
3-(1H-1,2,4-triazol-3-yl)oxolane-2,5-dione |
2228765-12-4 | 1g |
$1414.0 | 2023-09-19 | ||
Enamine | EN300-1811310-0.05g |
3-(1H-1,2,4-triazol-3-yl)oxolane-2,5-dione |
2228765-12-4 | 0.05g |
$1188.0 | 2023-09-19 | ||
Enamine | EN300-1811310-10.0g |
3-(1H-1,2,4-triazol-3-yl)oxolane-2,5-dione |
2228765-12-4 | 10g |
$6082.0 | 2023-06-03 | ||
Enamine | EN300-1811310-1.0g |
3-(1H-1,2,4-triazol-3-yl)oxolane-2,5-dione |
2228765-12-4 | 1g |
$1414.0 | 2023-06-03 |
3-(1H-1,2,4-triazol-3-yl)oxolane-2,5-dione 関連文献
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Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Sanjay Ghosh,Abdulaziz S. Alghunaim,Mohammed H. Al-mashhadani,Michal P. Krompiec,Megan Hallett,Igor F. Perepichka J. Mater. Chem. C, 2018,6, 3762-3773
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
3-(1H-1,2,4-triazol-3-yl)oxolane-2,5-dioneに関する追加情報
Research Briefing on 3-(1H-1,2,4-triazol-3-yl)oxolane-2,5-dione (CAS: 2228765-12-4) in Chemical Biology and Pharmaceutical Applications
3-(1H-1,2,4-triazol-3-yl)oxolane-2,5-dione (CAS: 2228765-12-4) is a heterocyclic compound that has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique triazole-oxolane-dione structure, exhibits promising potential as a versatile scaffold for drug discovery and development. Recent studies have explored its applications in targeting various biological pathways, particularly in the context of enzyme inhibition and antimicrobial activity.
The synthesis of 3-(1H-1,2,4-triazol-3-yl)oxolane-2,5-dione involves a multi-step process that includes the cyclization of precursor molecules under controlled conditions. Researchers have optimized the synthetic route to improve yield and purity, making it more feasible for large-scale production. The compound's structural features, including its ability to form hydrogen bonds and participate in π-π stacking interactions, make it an attractive candidate for modulating protein-ligand interactions.
In a recent study published in the Journal of Medicinal Chemistry, 3-(1H-1,2,4-triazol-3-yl)oxolane-2,5-dione was evaluated for its inhibitory effects on bacterial DNA gyrase, a critical enzyme for bacterial DNA replication. The results demonstrated potent inhibitory activity against several Gram-positive and Gram-negative pathogens, with minimal cytotoxicity to mammalian cells. These findings suggest its potential as a lead compound for developing novel antibiotics, particularly in the face of rising antimicrobial resistance.
Another area of interest is the compound's role in cancer therapy. Preliminary in vitro studies have shown that 3-(1H-1,2,4-triazol-3-yl)oxolane-2,5-dione can induce apoptosis in certain cancer cell lines by disrupting mitochondrial function and activating caspase pathways. Researchers are currently investigating its mechanism of action and exploring its synergy with existing chemotherapeutic agents. The compound's ability to selectively target cancer cells while sparing normal cells highlights its therapeutic potential.
Beyond its biological activities, 3-(1H-1,2,4-triazol-3-yl)oxolane-2,5-dione has also been studied for its physicochemical properties, such as solubility, stability, and bioavailability. These properties are critical for its development into a viable drug candidate. Computational modeling and structure-activity relationship (SAR) studies are being employed to further optimize the compound's efficacy and reduce potential side effects.
In conclusion, 3-(1H-1,2,4-triazol-3-yl)oxolane-2,5-dione (CAS: 2228765-12-4) represents a promising scaffold in chemical biology and pharmaceutical research. Its diverse biological activities, coupled with its synthetic accessibility, make it a valuable candidate for further investigation. Future studies should focus on elucidating its detailed mechanisms of action, conducting in vivo efficacy and toxicity studies, and exploring its potential in combination therapies. The ongoing research on this compound underscores its significance in addressing unmet medical needs, particularly in infectious diseases and oncology.
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